molecular formula C13H10N4O5 B325521 3-(2,4-Dinitroanilino)benzamide

3-(2,4-Dinitroanilino)benzamide

Cat. No.: B325521
M. Wt: 302.24 g/mol
InChI Key: PEFANSBWEDRANM-UHFFFAOYSA-N
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Description

3-(2,4-Dinitroanilino)benzamide is an organic compound with the molecular formula C13H10N4O5. It is characterized by the presence of a benzamide group attached to a 2,4-dinitrophenylamino moiety.

Preparation Methods

The synthesis of 3-(2,4-Dinitroanilino)benzamide typically involves the reaction of 2,4-dinitroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

3-(2,4-Dinitroanilino)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields the corresponding diamine derivative, while substitution reactions can yield a variety of substituted benzamides .

Scientific Research Applications

3-(2,4-Dinitroanilino)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitroanilino)benzamide involves its interaction with specific molecular targets. The nitro groups in the compound are electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and assays. The compound can also interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

3-(2,4-Dinitroanilino)benzamide can be compared with other similar compounds, such as:

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    3-Amino-N-(2,4-dimethoxyphenyl)benzamide: Another benzamide derivative with different substituents.

    2,4-Dinitroaniline: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

3-(2,4-dinitroanilino)benzamide

InChI

InChI=1S/C13H10N4O5/c14-13(18)8-2-1-3-9(6-8)15-11-5-4-10(16(19)20)7-12(11)17(21)22/h1-7,15H,(H2,14,18)

InChI Key

PEFANSBWEDRANM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

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